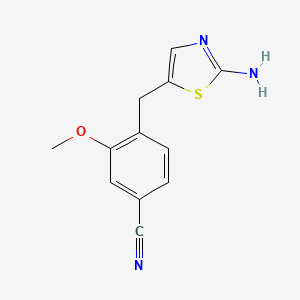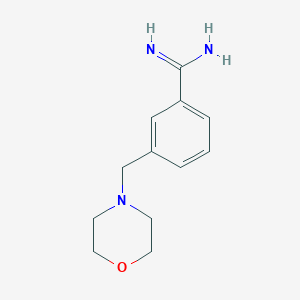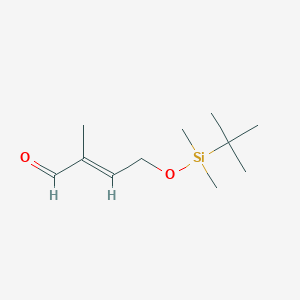
4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an enal structure. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This is followed by the formation of the enal structure through various organic reactions, such as aldol condensation or Wittig reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal can undergo several types of chemical reactions, including:
Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The enal group can be reduced to form alcohols or alkanes.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions for substitution reactions often involve acids or bases to facilitate the removal of the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving enal structures.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal involves its reactivity as an enal and the stability provided by the TBDMS protecting group. The enal group can participate in various organic reactions, while the TBDMS group protects sensitive hydroxyl groups from unwanted reactions. This combination allows for selective reactions and the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Similar in structure but with a benzaldehyde group instead of an enal group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar protecting group but with an acetaldehyde structure.
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal is unique due to its combination of an enal structure and a TBDMS protecting group, which provides both reactivity and stability. This makes it a versatile intermediate in organic synthesis, allowing for selective reactions and the formation of complex molecules .
Eigenschaften
Molekularformel |
C11H22O2Si |
|---|---|
Molekulargewicht |
214.38 g/mol |
IUPAC-Name |
(E)-4-[tert-butyl(dimethyl)silyl]oxy-2-methylbut-2-enal |
InChI |
InChI=1S/C11H22O2Si/c1-10(9-12)7-8-13-14(5,6)11(2,3)4/h7,9H,8H2,1-6H3/b10-7+ |
InChI-Schlüssel |
NJBSCVOCUDEUBA-JXMROGBWSA-N |
Isomerische SMILES |
C/C(=C\CO[Si](C)(C)C(C)(C)C)/C=O |
Kanonische SMILES |
CC(=CCO[Si](C)(C)C(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13342362.png)

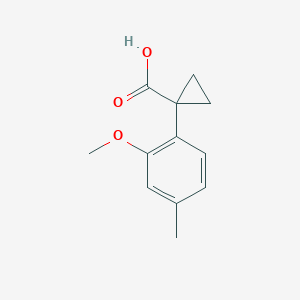


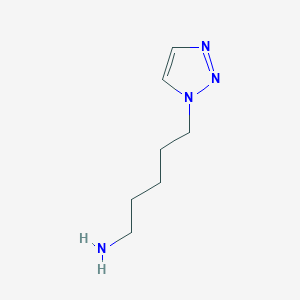

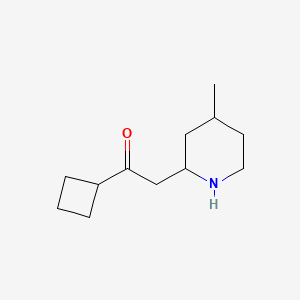
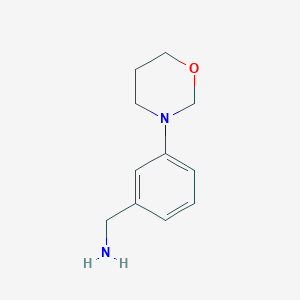
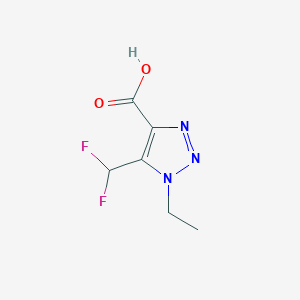
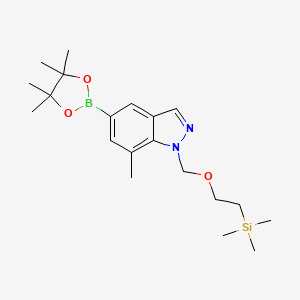
![1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13342422.png)
